N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-17(2)32-14-6-13-29-25(31)24-23(20-7-4-5-8-21(20)33-24)28-26(29)34-16-22(30)27-15-19-11-9-18(3)10-12-19/h4-5,7-12,17H,6,13-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYYPXFNYRKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS number 900004-40-2, is a complex organic compound characterized by its unique molecular structure which includes a benzofuro-pyrimidine core. This article explores its biological activity, highlighting its pharmacological potential based on available research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₉N₃O₄S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 900004-40-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of a sulfanyl group suggests potential interactions with thiol-containing proteins, which may influence redox states and enzyme activities.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A study conducted by Purohit and Srivastava demonstrated that certain benzotriazole derivatives exhibited bactericidal activity at concentrations as low as 50 ppm against multiple bacterial strains. This suggests that the compound's structural features may confer similar antimicrobial properties .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have shown promise in cancer research. The compound's ability to induce apoptosis in cancer cell lines has been documented, likely due to its interference with key cellular pathways involved in cell division and survival.
Case Study: Anticancer Activity
In a study evaluating the effects of structurally related compounds on cancer cell lines, it was found that certain derivatives inhibited cell proliferation significantly at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
In Vitro Studies
In vitro assays have been utilized to assess the biological activity of N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These studies typically measure parameters such as cell viability, apoptosis rates, and enzyme inhibition.
Table: Summary of In Vitro Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzofuropyrimidine and benzothienopyrimidine derivatives, differing primarily in substituents and side chains. Key analogues include:
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (RN: AC1LXUNH, MolPort-000-355-049): Core: Benzothieno[2,3-d]pyrimidine (sulfur-containing analogue of benzofuropyrimidine). Substituents: 4-Ethoxyphenyl at position 3 and 4-methylphenylacetamide. Key Difference: Replacement of the benzofuran oxygen with sulfur and substitution of the propan-2-yloxypropyl group with ethoxyphenyl .
2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide (RN: 877656-68-3):
- Core : Benzofuro[3,2-d]pyrimidine with a dioxo moiety.
- Substituents : Phenyl at position 3 and acetamide at position 1.
- Key Difference : Lack of the sulfanyl group and presence of an additional ketone group .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Core: Pyrazolo[3,4-d]pyrimidine fused with chromen. Substituents: Fluorophenyl and sulfonamide groups. Key Difference: Chromen-pyrazolopyrimidine hybrid instead of benzofuropyrimidine .
Bioactivity and Pharmacological Profiles
- Target Compound : Predicted to exhibit kinase inhibition due to the benzofuropyrimidine core, which mimics ATP-binding pockets. The propan-2-yloxypropyl group may enhance membrane permeability .
- Benzothieno[2,3-d]pyrimidine Analogue (RN: AC1LXUNH): Reported in patent literature for antitumor activity, with sulfur enhancing metabolic stability .
- Chromen-Pyrazolopyrimidine Hybrid : Demonstrates antiproliferative activity (IC₅₀ < 1 µM in leukemia models), attributed to the fluorophenyl and sulfonamide groups .
Physicochemical Properties
Research Findings and Trends
Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki coupling or nucleophilic substitution, similar to methods for benzothienopyrimidines and chromen-pyrazolopyrimidines .
Structure-Activity Relationships (SAR) :
- The sulfanyl acetamide moiety enhances hydrogen bonding with target proteins.
- Propan-2-yloxypropyl improves solubility compared to bulkier aromatic groups in analogues .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?
- Methodology : The synthesis involves multi-step reactions, including pyrimidine ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Step 1 : Use of aprotic solvents (e.g., dimethylformamide) to stabilize intermediates during pyrimidine ring cyclization .
- Step 2 : Controlled temperature (60–80°C) for sulfanyl group incorporation to minimize side reactions .
- Step 3 : Purification via flash chromatography or preparative HPLC to isolate the final product (≥95% purity) .
- Data-Driven Optimization : Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometric ratios (e.g., 1:1.2 for thiol:pyrimidine intermediates) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; sulfanyl group protons at δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₆N₃O₃S₂) with <2 ppm error .
- Supplementary Data : IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹; sulfanyl C-S at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Case Study : Analogs with 3-(propan-2-yloxy)propyl substituents show variable IC₅₀ values (e.g., 2.5–15 µM in cancer cell lines). Potential causes include:
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to minimize solvent interference .
- Target Selectivity : Validate assays with kinase profiling panels to distinguish off-target effects .
- Resolution Strategy : Cross-reference structural analogs (e.g., N-(3,4-dimethoxyphenyl) derivatives) to identify substituents influencing activity .
Q. What experimental approaches elucidate the reaction mechanisms of the sulfanyl-acetamide moiety in biological systems?
- Kinetic Studies : Use stopped-flow spectroscopy to monitor thiol-disulfide exchange rates (k ≈ 10³ M⁻¹s⁻¹ at pH 7.4) .
- Isotopic Labeling : Incorporate ³⁵S-labeled sulfanyl groups to track metabolic pathways in vitro .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the pyrimidine ring .
Q. How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?
- SAR Insights :
- Lipophilicity Adjustments : Replace the 4-methylbenzyl group with fluorinated analogs (e.g., 4-CF₃) to improve microsomal stability .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at the 3-position of the benzofuropyrimidine ring to reduce CYP450-mediated oxidation .
- Validation : Assess metabolic half-life (t½) in liver microsomes and correlate with LogP values (target range: 2.5–3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
